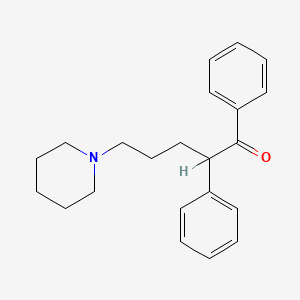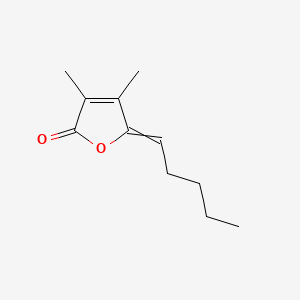![molecular formula C9H15N3O2 B13971128 6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)
6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Aminopropanoyl)-1,6-diazaspiro[34]octan-2-one is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Aminopropanoyl Group: The aminopropanoyl group can be introduced through an amide bond formation reaction. This step may involve the use of reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group for nucleophilic attack by the amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(2-Aminopropanoyl)-1,6-diazaspiro[3
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology: It has been investigated for its interactions with biological targets, particularly sigma-1 receptors.
Medicine: The compound has shown promise as a sigma-1 receptor antagonist, which could be useful in the development of novel analgesics and treatments for pain management
Wirkmechanismus
The mechanism by which 6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one exerts its effects involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and modulation of cell survival pathways. By antagonizing sigma-1 receptors, the compound can enhance the analgesic effects of opioids and prevent the development of opioid tolerance .
Vergleich Mit ähnlichen Verbindungen
6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one can be compared with other sigma-1 receptor antagonists, such as:
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: These compounds also act as sigma-1 receptor antagonists and have been studied for their potential in pain management.
2,6-Diazaspiro[3.4]octan-7-one Derivatives: These derivatives share a similar spirocyclic core and have shown efficacy in enhancing the analgesic effects of opioids
The uniqueness of this compound lies in its specific structure and its ability to interact with sigma-1 receptors, making it a promising candidate for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
7-(2-aminopropanoyl)-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C9H15N3O2/c1-6(10)8(14)12-3-2-9(5-12)4-7(13)11-9/h6H,2-5,10H2,1H3,(H,11,13) |
InChI-Schlüssel |
IZXIOIQEOAZCLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCC2(C1)CC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)



![tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13971082.png)


![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)



